{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine
Description
The compound {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine (IUPAC name) features a benzyl backbone substituted with a methoxy group at the 3-position and an isopropyloxy (propan-2-yloxy) group at the 4-position.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(3-methoxy-4-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-6-5-10(8-13-3)7-12(11)14-4/h5-7,9,13H,8H2,1-4H3 |
InChI Key |
FGSAQZVCKIPUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
The most common and documented synthetic method involves the nucleophilic substitution of a benzyl halide derivative with methylamine under controlled basic conditions. The general reaction scheme is:
- Starting material: 3-(propan-2-yloxy)benzyl chloride (or bromide)
- Nucleophile: Methylamine (aqueous or gaseous)
- Solvent: Organic solvents such as dichloromethane or toluene
- Base: Sodium hydroxide or potassium carbonate to neutralize the acid byproduct
- Conditions: Room temperature to mild heating, inert atmosphere to prevent side reactions
The reaction proceeds via an SN2 mechanism where the methylamine attacks the benzylic carbon, displacing the halide and forming the desired amine product.
Industrial Scale Synthesis
On an industrial scale, continuous flow reactors are often employed to improve mixing, control temperature, and optimize reaction time, leading to higher yields and purity. Automated monitoring systems ensure consistent product quality and allow real-time adjustments to reaction parameters.
Reaction Parameters and Optimization
- Temperature: Typically maintained between 20°C and 60°C to balance reaction rate and selectivity.
- Solvent choice: Dichloromethane is preferred for its ability to dissolve both reactants and facilitate the reaction; toluene may be used for higher boiling point requirements.
- Base concentration: Stoichiometric amounts of base are added to neutralize HCl formed and drive the reaction forward.
- Reaction time: Usually ranges from 4 to 24 hours depending on scale and conditions.
Reaction Analysis and Byproducts
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| 3-(propan-2-yloxy)benzyl chloride | Electrophilic substrate | Prepared or commercially available |
| Methylamine | Nucleophile | Aqueous or anhydrous |
| Sodium hydroxide / Potassium carbonate | Base to neutralize HCl | Stoichiometric, mild heating |
| Dichloromethane / Toluene | Solvent | Anhydrous, inert atmosphere |
Purification
Post-reaction, the mixture is typically washed with water to remove inorganic salts, followed by drying over anhydrous magnesium sulfate. The crude product is purified by distillation or column chromatography to obtain high purity {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine.
Data Table: Typical Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction temperature | 20–60 °C | Controlled to avoid side reactions |
| Reaction time | 4–24 hours | Depends on scale and solvent |
| Solvent | Dichloromethane or toluene | Anhydrous conditions preferred |
| Base | NaOH or K2CO3 | Stoichiometric amount |
| Methylamine source | Aqueous or anhydrous | Anhydrous preferred for purity |
| Yield | 70–90% | Optimized by reaction conditions |
| Purification method | Distillation or chromatography | To achieve >95% purity |
Chemical Reactions Analysis
Types of Reactions
{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The molecular formula of {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine is , with a molecular weight of approximately 209.28 g/mol. The compound features a phenyl ring substituted with both a methoxy group and an alkoxy side chain, which contribute to its reactivity and biological interactions .
Reactivity
The chemical reactivity of this compound can be influenced by various conditions, such as the presence of catalysts or solvents. Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities, including potential interactions with neurotransmission pathways.
Pharmaceuticals
Given its structural characteristics, this compound has potential applications in drug development. The presence of the methylamine moiety suggests possible interactions with biological systems, particularly in receptor binding and neurotransmission.
Case Study: Neurotransmitter Interaction
Research has shown that compounds with similar structures can influence neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. Studies utilizing in vitro assays have demonstrated that compounds like this compound can affect receptor binding affinities and metabolic pathways related to neurotransmission.
The biological activity of this compound can be assessed through various assays that evaluate its effects on cellular processes. For instance, in vitro studies have shown promising results regarding its anti-inflammatory properties and cytotoxicity against cancer cell lines .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxyamphetamine | Methoxy group on aromatic ring | Stimulant activity |
| 4-Methoxymethamphetamine | Methoxy and methyl groups | Psychoactive properties |
| Propan-2-ol derivatives | Alkoxy side chains | Solvent and antiseptic uses |
This table highlights the unique combination of functional groups in this compound, which may differentiate it from other compounds while enhancing its biological activity.
Synthesis and Yield Optimization
The synthesis of this compound involves several steps that require careful control of reaction conditions to ensure high yield and purity. Techniques such as NMR spectroscopy and crystallization methods are employed to characterize the synthesized product accurately .
Case Study: Synthesis Optimization
A recent study optimized the synthesis process for similar compounds, focusing on reaction conditions that maximize yield while minimizing by-products. Such optimization is crucial for scaling up production for pharmaceutical applications .
Mechanism of Action
The mechanism of action of {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Comparable Compounds
| Compound Name (IUPAC) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics | Evidence ID |
|---|---|---|---|---|---|
| {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine | 3-MeO, 4-isoPrO, -CH2N(Me) | C13H21NO2 | 223.31 | Not explicitly reported; inferred stability from safety data of analogs. | N/A |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | 3-MeO, -CH2CH(NHMe) | C11H17NO | 179.26 | High purity (99.9%), GC-MS/FTIR validated, methamphetamine derivative. | |
| N-[4-(Allyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine | 3-MeO, 4-allylO, -CH2N(CH2Py) | C17H19N3O2 | 297.35 | Pyridine moiety enhances coordination potential; no safety data available. | |
| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | 3-MeO, 4-F, -CH2N(CH2Py) | C14H15FN2O | 246.28 | Fluorine increases electronegativity; potential CNS activity. | |
| {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine | 3-MeO, 4-(2-MePrO), -CH2N(Pr) | C14H23NO2 | 237.34 | Moderate hazards: skin/eye irritation, respiratory toxicity (GHS Category 2/2A). | |
| 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine | 3-MeO, 4-isoPrO, -CH(NH2)CH3 | C12H19NO2 | 209.28 | Ethylamine variant; no safety or analytical data reported. |
Functional Group Impact on Properties
Methoxy and Alkoxy Substitutions
- Target Compound vs.
- Comparison with Allyloxy/Pyridinylmethyl Analogue () : The allyloxy group introduces unsaturation, which may enhance reactivity in click chemistry or polymerization, whereas the isopropoxy group in the target compound offers steric stability .
Amine Group Variations
- Methylamine vs. The propylamine analogue’s higher molecular weight correlates with increased boiling point and viscosity .
- This could influence solubility and bioavailability .
Biological Activity
The compound {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine , also known by its CAS number and various synonyms, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C17H29NO3
- Molecular Weight : 295.41706 g/mol
- CAS Number : 41602506
These properties suggest that the compound may interact with biological systems in unique ways, potentially influencing various biochemical pathways.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Below are detailed findings from recent studies.
Antimicrobial Activity
A study demonstrated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was assessed for various strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with MIC values showing that certain derivatives were more effective than traditional antibiotics .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
Anti-inflammatory Activity
The structure-activity relationship (SAR) of aminomethyl derivatives revealed that modifications to the compound's structure could enhance anti-inflammatory properties. In vitro assays indicated that certain derivatives exhibited higher activity than diclofenac sodium, a standard anti-inflammatory drug .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial activity of the compound was tested using the well diffusion method. The study involved preparing various concentrations of the compound in DMSO and applying them to agar plates inoculated with bacterial cultures. Results showed a clear zone of inhibition around the wells containing the compound, indicating effective antibacterial properties .
Case Study 2: Cytotoxicity Tests
Cytotoxicity assays were performed on A549 lung cancer cells to evaluate the anticancer potential of the compound. The MTT assay revealed that treatment with varying concentrations led to cell death in a dose-dependent manner. The IC50 value was determined to be approximately 50 µM, suggesting significant cytotoxic effects against cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how This compound interacts with specific biological targets. These studies suggest potential binding affinities with key receptors involved in inflammation and cancer pathways, supporting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
